tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is an organic compound with potential significance in synthetic organic chemistry and pharmaceutical research. Known for its distinctive structure, this compound features a tert-butyl carbamate group, a bromo substituent, and a ketone functionality, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate typically involves a multi-step process:
Starting Materials: : The synthesis often begins with commercially available 4-methyl-2-oxopentanoic acid.
Bromination: : The bromination of 4-methyl-2-oxopentanoic acid yields 1-bromo-4-methyl-2-oxopentanoic acid using N-bromosuccinimide (NBS) as the brominating agent.
Coupling Reaction: : The brominated intermediate undergoes a coupling reaction with tert-butyl carbamate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods On an industrial scale, the synthesis of this compound can be optimized by:
Using continuous flow reactors to improve reaction efficiency.
Implementing advanced purification techniques, such as chromatography or crystallization, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: : Reduction can yield alcohol derivatives, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3) in the presence of copper(I) catalysts for azide substitutions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Azides, thiols, or amines.
Scientific Research Applications
Tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate finds applications in various fields:
Chemistry: : As a building block for the synthesis of more complex organic molecules, particularly in asymmetric synthesis due to its chiral center.
Biology: : Its derivatives can be used as enzyme inhibitors or probes in biochemical assays.
Medicine: : Potential pharmaceutical intermediate for drug development, especially in creating compounds with potential anticancer or antiviral properties.
Industry: : Used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is highly dependent on its context of use. Typically, it acts as an intermediate or building block in larger chemical syntheses rather than having a direct biological effect on its own. Its reactive bromine and carbamate groups allow it to participate in various biochemical pathways when converted into more active derivatives.
Comparison with Similar Compounds
Tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is unique in its combination of functional groups and chiral center. Similar compounds include:
tert-Butyl N-bromoacetylcarbamate: : Shares the bromine and carbamate functionalities but lacks the chiral center and ketone group.
tert-Butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate:
These comparisons highlight the compound's uniqueness and specific utility in synthetic and research applications.
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Properties
CAS No. |
170876-68-3 |
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Molecular Formula |
C11H20BrNO3 |
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C11H20BrNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1 |
InChI Key |
DGTXYSZASJZJJK-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)CBr)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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